

Application Notes and Protocols for T-448 in Animal Models

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Compound of Interest

Compound Name: T-448
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A Guide for Researchers, Scientists, and Drug Development Professionals

The designation "**T-448**" refers to at least two distinct therapeutic candidates under investigation. To ensure clarity and accuracy for researchers, this document provides detailed application notes and protocols for both entities: TAK-448, a kisspeptin analog for prostate cancer, and EOS-448, an anti-TIGIT monoclonal antibody for cancer immunotherapy.

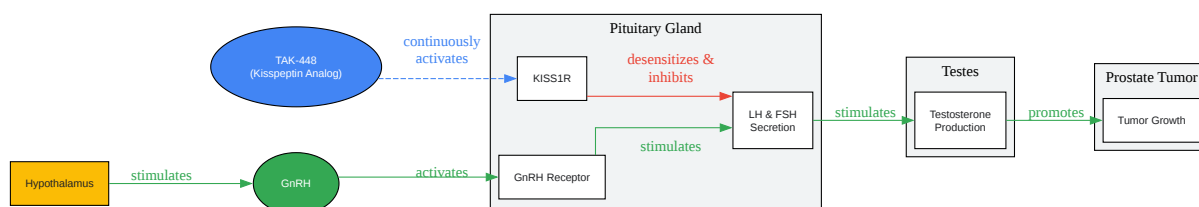
Part 1: TAK-448 (RVT-602) in Prostate Cancer Animal Models

Introduction:

TAK-448 is a potent kisspeptin receptor (KISS1R) agonist that has been investigated for its therapeutic potential in androgen-dependent diseases, particularly prostate cancer.[1][2] Its mechanism of action involves the suppression of the hypothalamic-pituitary-gonadal axis, leading to a reduction in testosterone levels.[3] In animal models, TAK-448 has demonstrated a rapid and profound suppression of plasma testosterone and prostate-specific antigen (PSA), a key biomarker for prostate cancer.[1][3]

Mechanism of Action: Kisspeptin Pathway Modulation

Kisspeptin, the endogenous ligand for KISS1R, is a key regulator of gonadotropin-releasing hormone (GnRH) secretion. Continuous administration of a potent KISS1R agonist like TAK-448 leads to receptor desensitization and downregulation in the pituitary gland. This, in turn, suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), ultimately leading to a significant reduction in testosterone production by the testes. This targeted hormonal suppression forms the basis of its anti-tumor effect in androgen-sensitive prostate cancer.



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Figure 1: Simplified signaling pathway of TAK-448 in suppressing prostate tumor growth.

Data Presentation: In Vivo Efficacy of TAK-448

The following tables summarize the quantitative data from preclinical studies of TAK-448 in rat xenograft models of prostate cancer.

Table 1: Effect of TAK-448 on Plasma Testosterone and PSA in the JDCaP Rat Model

Treatment Group	Dose	Duration	Plasma Testosterone Reduction	Plasma PSA Reduction	Reference
TAK-448	≥10 pmol/h (continuous s.c.)	4 weeks	To castration levels within 3-7 days	-	[3]
TAK-683 (analog)	≥30 pmol/h (continuous s.c.)	4 weeks	To castration levels within 3-7 days	Significant reduction	[3]
Leuprolide	-	4 weeks	Slower and less profound than TAK-448	-	[3]

Table 2: Anti-Tumor Efficacy of TAK-448 in the VCaP Rat Xenograft Model

Treatment Group	Dose	Schedule	Outcome	Reference
TAK-448	0.01, 0.03, 0.3, 3 mg/kg	Day 0 and 28 (i.h.)	Greater anti-tumor effects compared to control	[4]
TAP-144 (Leuprolide)	-	-	Less anti-tumor growth potential than TAK-448	[1]

Experimental Protocols

Protocol 1: Rat VCaP Subcutaneous Xenograft Model

This protocol outlines the establishment and use of the VCaP (Vertebral-Cancer of the Prostate) xenograft model in rats to evaluate the efficacy of TAK-448.[1][5]

1. Cell Culture:

- Culture VCaP human prostate cancer cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Passage cells every 3-4 days to maintain exponential growth.

2. Animal Husbandry:

- Use male immunodeficient rats (e.g., nude rats), 6-8 weeks old.
- House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
- Allow at least one week of acclimatization before any experimental procedures.

3. Tumor Cell Implantation:

- Harvest VCaP cells during the exponential growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel.
- Subcutaneously inject 1×10^7 cells in a volume of 0.2 mL into the flank of each rat.

4. Tumor Growth Monitoring:

- Monitor tumor growth by measuring the length and width of the tumor with calipers twice a week.
- Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Randomize animals into treatment groups when tumors reach a mean volume of 100-200 mm³.

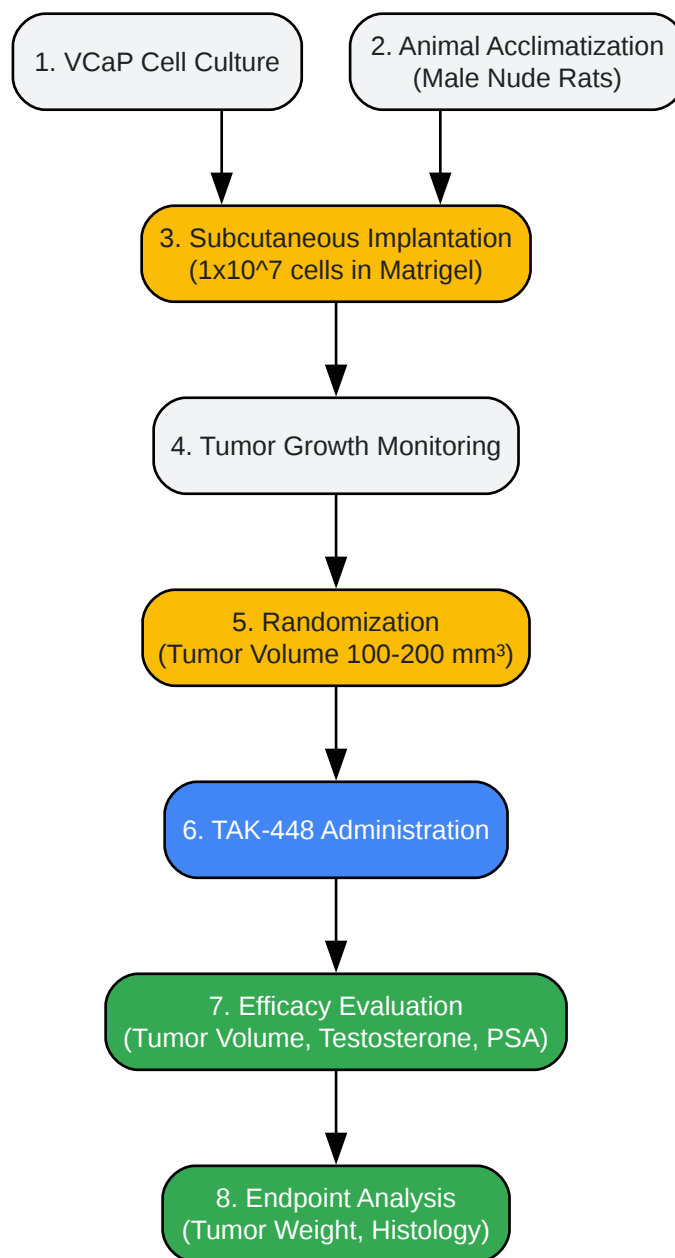
5. TAK-448 Administration:

- Prepare TAK-448 in a suitable vehicle (e.g., sterile water for injection).
- Administer TAK-448 via subcutaneous or intra-tumoral injection at the desired dose and schedule (e.g., 0.01-3 mg/kg on day 0 and 28).[4]

- Include a vehicle-treated control group and potentially a positive control group (e.g., leuprolide).

6. Efficacy Evaluation:

- Continue to monitor tumor volume and body weight throughout the study.
- Collect blood samples at specified time points for the analysis of plasma testosterone and PSA levels.
- At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).



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Figure 2: Experimental workflow for the VCaP rat xenograft model.

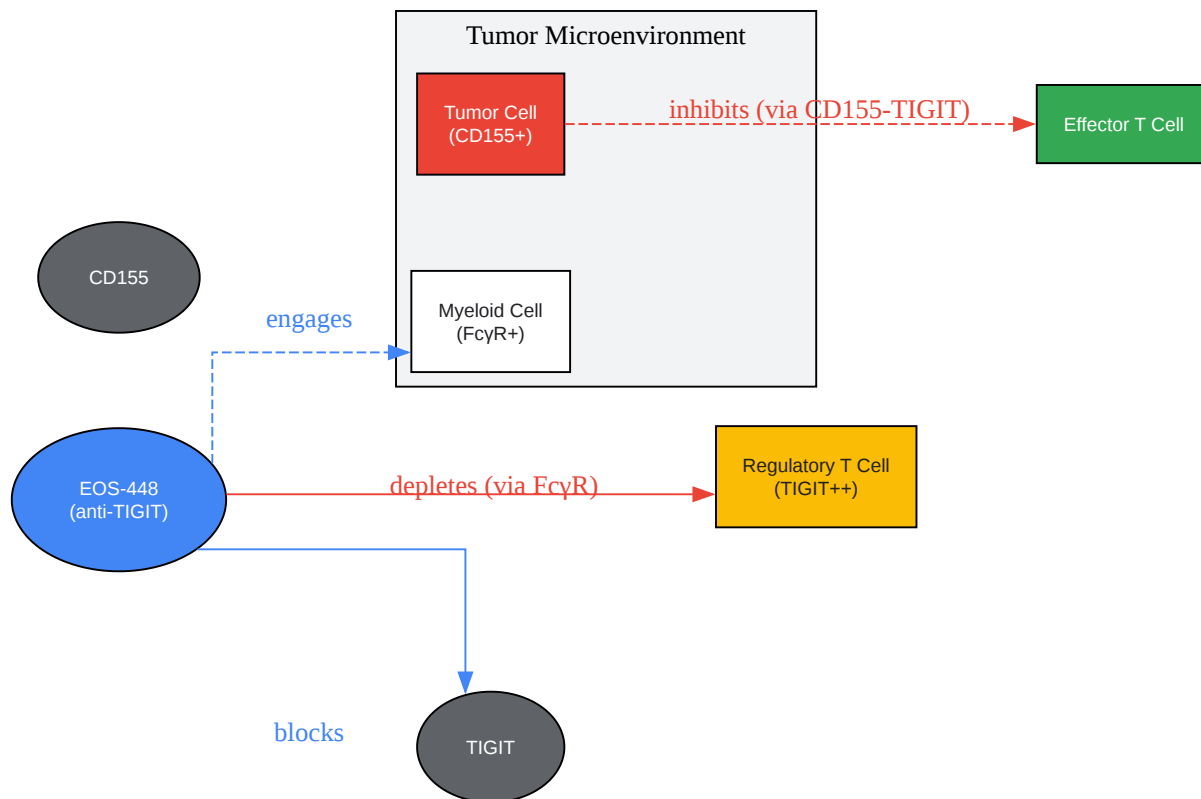
Part 2: EOS-448 (GSK4428859A) in Immuno-Oncology Animal Models

Introduction:

EOS-448 is a human IgG1 monoclonal antibody that targets TIGIT (T cell immunoreceptor with Ig and ITIM domains), an immune checkpoint receptor expressed on T cells and Natural Killer (NK) cells.[6][7] By blocking the interaction of TIGIT with its ligands (e.g., CD155), EOS-448 is designed to enhance the anti-tumor immune response.[6] A key feature of EOS-448 is its functional Fc domain, which engages Fcγ receptors (FcγR) to mediate additional effector functions, including the depletion of regulatory T cells (Tregs) within the tumor microenvironment.[7]

Mechanism of Action: TIGIT Blockade and Immune Cell Modulation

EOS-448 has a multi-faceted mechanism of action. Firstly, by binding to TIGIT, it prevents the inhibitory signals that dampen T cell and NK cell activity. Secondly, its Fc domain can engage FcγRs on myeloid cells, leading to the depletion of highly TIGIT-expressing cells, such as immunosuppressive Tregs and exhausted T cells. This shifts the balance in the tumor microenvironment towards a more active anti-tumor immune state. Preclinical studies have shown that EOS-448 can be effective as a monotherapy and in combination with other checkpoint inhibitors like anti-PD-1.



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Figure 3: Mechanism of action of EOS-448 in the tumor microenvironment.

Data Presentation: In Vivo Efficacy of EOS-448

The following tables summarize quantitative data from preclinical studies of EOS-448 in syngeneic mouse models.

Table 3: Anti-Tumor Efficacy of EOS-448 in the CT26 Mouse Model

Treatment Group	Dose	Schedule	Tumor Growth Inhibition	Reference
Isotype Control	-	-	-	[8]
anti-PD-L1 + anti-CTLA-4	-	Twice-weekly	Significant	[8]

Note: Specific quantitative data for EOS-448 monotherapy in CT26 models from the provided search results is limited. The provided reference demonstrates the responsiveness of the CT26 model to checkpoint inhibition.

Table 4: Immunomodulatory Effects of EOS-448 in the CT26 Mouse Model

Treatment Group	Immune Cell Population	Change	Reference
anti-PD-L1 + anti-CTLA-4	CD3+ T cells	Increased	[8]
anti-PD-L1 + anti-CTLA-4	CD8+ T cells	Significantly increased	[8]
anti-PD-L1 + anti-CTLA-4	NK cells	Increased	[8]

Note: The data presented is for a combination of checkpoint inhibitors in the CT26 model, which is a relevant model for testing EOS-448. Specific data for EOS-448's effect on immune cell populations would require further targeted studies.

Experimental Protocols

Protocol 2: Syngeneic CT26 Mouse Tumor Model

This protocol describes the use of the CT26 colon carcinoma model in immunocompetent mice to assess the efficacy and mechanism of action of EOS-448.

1. Cell Culture:

- Culture CT26 murine colon carcinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

2. Animal Husbandry:

- Use female BALB/c mice, 6-8 weeks old.
- House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
- Allow at least one week of acclimatization before the start of the experiment.

3. Tumor Cell Implantation:

- Harvest CT26 cells and resuspend in sterile phosphate-buffered saline (PBS).
- Subcutaneously inject 5×10^5 cells in a volume of 0.1 mL into the right flank of each mouse. [\[8\]](#)

4. Tumor Growth Monitoring:

- Begin monitoring tumor growth 3-4 days after implantation.
- Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
- Randomize mice into treatment groups when tumors reach a mean volume of approximately 100 mm³.

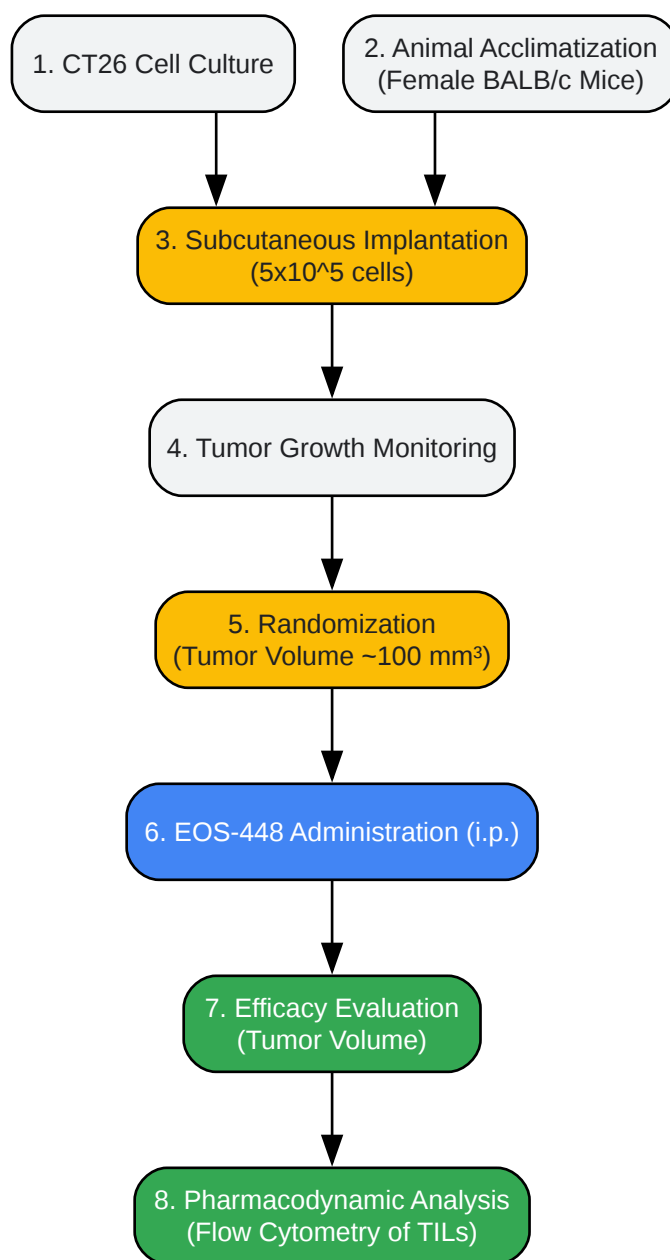
5. EOS-448 Administration:

- Dilute EOS-448 in sterile PBS.
- Administer EOS-448 via intraperitoneal (i.p.) injection at the desired dose and schedule.
- For combination studies, co-administer with other agents such as anti-PD-1 antibodies according to the study design.

- Include an isotype control antibody group.

6. Efficacy and Pharmacodynamic Evaluation:

- Continue to monitor tumor volume and body weight.
- At the end of the study, or at specified time points, euthanize mice and harvest tumors, spleens, and lymph nodes.
- Process tissues into single-cell suspensions for flow cytometric analysis of immune cell populations (e.g., CD4+, CD8+, Tregs, NK cells).
- Analyze tumors for weight and histology.



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Figure 4: Experimental workflow for the CT26 syngeneic mouse model.

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